molecular formula C19H19N3O2 B6106712 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

货号 B6106712
分子量: 321.4 g/mol
InChI 键: OWHFVMYQPDPYKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine 2A receptor (A2AR). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

作用机制

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide inhibits A2AR, which is a G protein-coupled receptor that is primarily expressed on immune cells. Activation of A2AR leads to the suppression of the immune response, which can promote tumor growth. Inhibition of A2AR by this compound leads to the activation of T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in preclinical models of inflammatory bowel disease and rheumatoid arthritis. This compound has also been shown to reduce the growth of fibroblasts in preclinical models of pulmonary fibrosis.

实验室实验的优点和局限性

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easier to administer and study compared to other types of inhibitors. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is not selective for A2AR and can inhibit other adenosine receptors at higher concentrations. This can make it difficult to determine the specific effects of A2AR inhibition. Another limitation is that this compound has a relatively short half-life, which can limit its effectiveness in certain applications.

未来方向

There are several future directions for the study of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate the anti-tumor effects of this compound in clinical trials. Another direction is to explore the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, future studies could focus on developing more selective A2AR inhibitors that can overcome the limitations of this compound. Finally, studies could investigate the potential of combining this compound with other therapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

合成方法

The synthesis of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The first step involves the preparation of 5-bromo-2-chloropyridine, which is then coupled with ethyl 2-cyanoacetate to produce ethyl 2-(5-bromo-2-chloropyridin-3-yl)-2-oxoacetate. This intermediate is then reacted with cyclopropylmagnesium bromide to yield 6-cyclopropyl-3-methyl-2-oxo-2,3-dihydropyridine-5-carboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide using 2-phenylethylamine.

科学研究应用

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have significant potential in the treatment of cancer. A2AR is overexpressed in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. Inhibition of A2AR has been shown to enhance the anti-tumor immune response by increasing the activity of T cells and natural killer cells. This compound has been shown to be effective in preclinical models of cancer, including melanoma and colon cancer, and is currently being evaluated in clinical trials.

属性

IUPAC Name

6-cyclopropyl-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFVMYQPDPYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。